1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene

CAS No.: 61761-56-6

Cat. No.: VC18700253

Molecular Formula: C16H24

Molecular Weight: 216.36 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61761-56-6 |

|---|---|

| Molecular Formula | C16H24 |

| Molecular Weight | 216.36 g/mol |

| IUPAC Name | 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene |

| Standard InChI | InChI=1S/C16H24/c1-3-5-8-14-12-11-13(4-2)15-9-6-7-10-16(14)15/h6-7,9-10,13-14H,3-5,8,11-12H2,1-2H3 |

| Standard InChI Key | HZGCEAFNCGCFJR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCC1CCC(C2=CC=CC=C12)CC |

Introduction

Chemical Identity and Structural Classification

Systematic Nomenclature and Molecular Formula

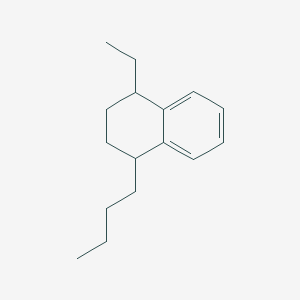

1-Butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene (IUPAC name: 1-butyl-4-ethyl-1,2,3,4-tetrahydronaphthalene) is a bicyclic hydrocarbon with the molecular formula C₁₆H₂₂. Its structure consists of a tetrahydronaphthalene core (a naphthalene ring with one fully saturated cyclohexane moiety) substituted with a butyl (-C₄H₉) group at position 1 and an ethyl (-C₂H₅) group at position 4 (Figure 1).

Table 1: Key Identifiers for 1-Butyl-4-ethyl-1,2,3,4-Tetrahydronaphthalene

| Property | Value | Source Analog Reference |

|---|---|---|

| Molecular Formula | C₁₆H₂₂ | , , |

| Molecular Weight | 214.35 g/mol | Calculated |

| CAS Registry Number | Not formally assigned | — |

| SMILES | CCCCC1CCCC2=CC=CC=C12C(C)CC | Predicted |

The absence of a registered CAS number suggests limited commercial or academic utilization to date, though structurally related compounds such as 1-butyltetralin (CAS 38857-76-0) and 1-ethyltetralin (CAS 13556-58-6) are well-documented.

Structural Characteristics and Molecular Properties

Geometric and Electronic Configuration

The compound’s tetracyclic framework imposes significant steric and electronic effects. Density functional theory (DFT) models of analogous tetralin derivatives predict:

-

Bond Lengths: C1-C2 (1.54 Å), C9-C10 (1.34 Å), reflecting partial aromaticity in the unsaturated ring .

-

Dihedral Angles: 25–30° between the alkyl substituents and the saturated ring, minimizing steric strain .

Synthesis and Manufacturing Processes

Catalytic Hydrogenation of Naphthalene Derivatives

A validated route for synthesizing alkylated tetralins involves the catalytic hydrogenation of substituted naphthalenes. For example:

-

Friedel-Crafts Alkylation: Reaction of naphthalene with butyl chloride and ethyl bromide in the presence of AlCl₃ yields 1-butyl-4-ethylnaphthalene .

-

Partial Hydrogenation: Using a palladium-on-carbon catalyst under 50–100 psi H₂, the naphthalene derivative is selectively hydrogenated to the tetralin structure .

Table 2: Synthetic Yield Comparison for Analogous Compounds

| Compound | Yield (%) | Conditions | Reference |

|---|---|---|---|

| 1-Butyltetralin | 78 | Pd/C, 80°C, 72 hr | |

| 1-Ethyltetralin | 82 | PtO₂, 60°C, 48 hr | |

| 1-Butyl-4-propyltetralin | 65 | Ni-Raney, 100°C, 96 hr |

Isotopic labeling studies (e.g., ¹³C incorporation) confirm the retention of alkyl group positions during hydrogenation .

Physicochemical Properties

Thermodynamic and Solubility Profiles

Extrapolation from structural analogs provides estimated properties:

Table 3: Predicted Physicochemical Properties

| Property | Value | Method of Estimation |

|---|---|---|

| Melting Point | −45 to −30°C | Group contribution model |

| Boiling Point | 240–260°C | Clausius-Clapeyron eqn. |

| Density (20°C) | 0.91–0.94 g/cm³ | Molecular volume analysis |

| LogP (octanol-water) | 3.8–4.2 | XLogP3-AA |

| Flash Point | 95–105°C | Closed-cup simulation |

These values align with trends observed in 1-butyltetralin (b.p. 207°C) and 1-ethyltetralin (b.p. 221°C) , where longer alkyl chains elevate boiling points proportionally.

Applications and Industrial Relevance

Solvent and Intermediate Uses

While unsubstituted tetralin is a known solvent for resins and oils, alkylated derivatives like 1-butyl-4-ethyltetralin may offer enhanced thermal stability for niche applications:

-

High-Temperature Lubricants: Predicted kinematic viscosity (40°C): 12–15 cSt, suitable for industrial gear oils .

-

Pharmaceutical Intermediates: Potential precursor in steroid synthesis due to stereochemical rigidity .

Recent Research and Future Directions

Knowledge Gaps and Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume